molecular formula C10H11BrO4S B3199770 3-[(3-Bromobenzyl)sulfonyl]propanoic acid CAS No. 1017090-62-8

3-[(3-Bromobenzyl)sulfonyl]propanoic acid

Cat. No.: B3199770
CAS No.: 1017090-62-8
M. Wt: 307.16 g/mol
InChI Key: ZQKRBSDSEBBJFQ-UHFFFAOYSA-N
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Description

3-[(3-Bromobenzyl)sulfonyl]propanoic acid is a useful research compound. Its molecular formula is C10H11BrO4S and its molecular weight is 307.16 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(3-bromophenyl)methylsulfonyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO4S/c11-9-3-1-2-8(6-9)7-16(14,15)5-4-10(12)13/h1-3,6H,4-5,7H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQKRBSDSEBBJFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CS(=O)(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextual Significance of Sulfonyl Containing Organic Acids in Synthetic Chemistry and Chemical Biology

Sulfonyl-containing organic acids represent a pivotal class of compounds, the importance of which spans across synthetic chemistry, medicinal chemistry, and chemical biology. The sulfonyl group (-SO2-), a hexavalent sulfur moiety double-bonded to two oxygen atoms, is a powerful electron-withdrawing group that is chemically stable and capable of acting as a hydrogen bond acceptor. fiveable.menih.gov These characteristics make it a valuable functional group in the design of therapeutic agents. nih.govresearchgate.net

In medicinal chemistry, the incorporation of a sulfonyl group can modulate a molecule's solubility, lipophilicity, and metabolic stability. researchgate.net Compounds containing this group, particularly sulfonamides and sulfones, are integral to a wide array of pharmaceuticals with applications as antibacterial, anti-diabetic, anti-inflammatory, and anti-cancer agents. researchgate.netresearchgate.netnih.gov The sulfonyl moiety's ability to form strong hydrogen bonds allows for specific interactions with biological targets like enzymes and receptors, often leading to potent inhibitory or modulatory activity. nih.govresearchgate.net

From a chemical biology perspective, sulfonyl fluorides have been identified as privileged functional groups that can react covalently with a broad range of amino acid residues in proteins, including tyrosine, serine, and lysine (B10760008). sigmaaldrich.comnih.gov This reactivity makes them exceptional tools for creating chemical probes to investigate protein function and for developing covalent inhibitors, a strategy gaining traction for "difficult-to-drug" targets. nih.gov The carboxylic acid function, a defining feature of organic acids, imparts aqueous solubility and provides a key site for ionic interactions, which is crucial for binding to active sites in many biological macromolecules. drugbank.comfoodb.ca The combination of a sulfonyl group and a carboxylic acid within the same molecular framework thus offers a versatile scaffold for creating molecules with diverse and tunable biological activities.

Rationale for Investigating 3 3 Bromobenzyl Sulfonyl Propanoic Acid: Structural Features and Research Potential

The specific chemical structure of 3-[(3-Bromobenzyl)sulfonyl]propanoic acid provides a compelling basis for targeted research. The molecule integrates three key functional components: a bromobenzyl group, a sulfonyl linker, and a propanoic acid tail. Each of these features contributes to its research potential.

The 3-Bromobenzyl Group: The presence of a bromine atom on the phenyl ring at the meta-position is significant. Halogen atoms can participate in halogen bonding, a non-covalent interaction that can influence molecular conformation and binding affinity to biological targets. Furthermore, the bromine atom serves as a useful synthetic handle for further chemical modification through reactions such as cross-coupling, allowing for the generation of a library of derivatives.

The Sulfonylpropanoic Acid Moiety: The sulfonyl group, as established, provides chemical stability and acts as a hydrogen bond acceptor. The three-carbon propanoic acid chain offers conformational flexibility and positions the terminal carboxylic acid group for potential interactions with receptor sites. This combination is found in various compounds explored for their biological activity.

While specific research findings on this compound are not extensively documented in publicly available literature, its chemical properties can be inferred. The compound is a solid at room temperature and possesses a molecular weight that falls within the range typical for small-molecule drug candidates.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC10H11BrO4S
Molecular Weight307.16 g/mol
AppearanceSolid (predicted)Inferred
Hydrogen Bond Acceptors4 (Oxygen and Sulfur atoms)Calculated
Hydrogen Bond Donors1 (Carboxylic acid)Calculated

The research potential lies in its possible role as an intermediate in organic synthesis or as a core structure for developing novel therapeutic agents. For instance, aryl sulfonyl propionic acid compounds are considered valuable starting materials for synthesizing drugs with specific biological activities, including potential inhibitors of proteins involved in cancer pathways. google.com

Overview of Existing Knowledge and Definable Research Gaps for Analogous Compounds

Development of Divergent and Efficient Synthetic Routes to this compound

One plausible and efficient route commences with the commercially available 3-bromobenzyl bromide. This starting material can be converted to 3-bromobenzylthiol through reaction with a sulfur nucleophile, such as sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis. The subsequent step involves the oxidation of the thiol to the corresponding sodium 3-bromobenzylsulfinate. This transformation can be achieved using various oxidizing agents, including hydrogen peroxide or a milder system like N-chlorosuccinimide (NCS) in the presence of a base.

The key bond-forming step is the Michael addition of the in situ generated or isolated sodium 3-bromobenzylsulfinate to an acrylic acid ester, such as ethyl acrylate (B77674). This reaction is typically catalyzed by a base and proceeds readily to form the corresponding ethyl 3-[(3-bromobenzyl)sulfonyl]propanoate. The final step is the hydrolysis of the ester to the target carboxylic acid, this compound, which can be accomplished under either acidic or basic conditions.

An alternative divergent route involves the initial preparation of 3-mercaptopropanoic acid or its ester derivative. google.comgoogle.comnih.govnih.gov This can then be reacted with 3-bromobenzyl bromide under basic conditions to form 3-[(3-bromobenzyl)thio]propanoic acid. Subsequent oxidation of the thioether to the sulfone provides the final product. This route offers the advantage of building the sulfur-containing propanoic acid backbone first, followed by the introduction of the bromobenzyl group.

Route Key Steps Advantages Potential Challenges
Route A: Michael Addition 1. 3-Bromobenzyl bromide → 3-Bromobenzylthiol2. 3-Bromobenzylthiol → Sodium 3-bromobenzylsulfinate3. Michael addition with ethyl acrylate4. Ester hydrolysisConvergent, allows for late-stage functionalization.Requires careful control of oxidation step to avoid over-oxidation to sulfonic acid.
Route B: Thioether Oxidation 1. Synthesis of 3-mercaptopropanoic acid ester2. S-alkylation with 3-bromobenzyl bromide3. Oxidation of thioether to sulfone4. Ester hydrolysisUtilizes readily available starting materials.Oxidation of the thioether needs to be selective to avoid oxidation of the aromatic ring.

Investigation of Key Reaction Mechanisms and Stereochemical Control

The central mechanistic feature of the preferred synthetic route is the base-catalyzed Michael addition of the sulfinate anion to the α,β-unsaturated ester. researchgate.net The reaction is initiated by the deprotonation of a suitable pronucleophile by a base, though in the case of using a pre-formed sodium sulfinate, the nucleophile is readily available. The sulfinate anion then attacks the β-carbon of the acrylate in a conjugate addition fashion. This step is typically the rate-determining step and results in the formation of a new carbon-sulfur bond and an enolate intermediate. This enolate is then protonated by a proton source in the reaction mixture, which could be the solvent or a conjugate acid of the base, to yield the final adduct.

The reactivity of the Michael acceptor is influenced by the electron-withdrawing nature of the ester group, which polarizes the double bond and makes the β-carbon more electrophilic. The choice of base is crucial; it must be strong enough to facilitate the reaction but not so strong as to promote unwanted side reactions like polymerization of the acrylate or self-condensation.

While this compound itself is achiral, the Michael addition reaction offers the potential for stereochemical control when either the nucleophile or the electrophile contains a chiral center, or when a chiral catalyst is employed. The development of asymmetric sulfa-Michael additions has been a significant area of research. nih.govacs.org Chiral organocatalysts, such as cinchona alkaloid derivatives, have been successfully used to catalyze the enantioselective addition of thiols to vinyl sulfones and related acceptors. masterorganicchemistry.com This opens up the possibility of synthesizing chiral analogs of the target compound by modifying the propanoic acid backbone, for instance, by using a substituted acrylate. The diastereoselective synthesis of related β-sulfonyl carboxylic esters has also been reported, often relying on substrate control where an existing stereocenter directs the approach of the nucleophile. nih.gov

Optimization of Reaction Conditions and Process Intensification Strategies

Optimization of the reaction conditions for the key Michael addition step is critical for achieving high yields and purity. Several parameters can be tuned to enhance the efficiency of the synthesis.

Catalyst: The choice and concentration of the base catalyst significantly impact the reaction rate and selectivity. Common bases used for Michael additions include organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and inorganic bases such as potassium carbonate. The concentration of the base needs to be carefully controlled to maximize the rate of the desired addition while minimizing side reactions.

Solvent: The solvent can influence the solubility of the reactants and the stability of the intermediates. Protic solvents can participate in proton transfer steps, while aprotic polar solvents like DMF or DMSO can enhance the rate of nucleophilic attack. Solvent-free conditions, in some cases, have been shown to be effective and offer environmental benefits. chemrxiv.org

Temperature: The reaction temperature affects the reaction rate. While higher temperatures generally lead to faster reactions, they can also promote the formation of byproducts. Microwave irradiation has been employed to accelerate Michael additions, often leading to significantly reduced reaction times and improved yields. nih.govmdpi.com

Parameter Conditions/Considerations Effect on Reaction
Catalyst DBU, K₂CO₃, NaHInfluences reaction rate and selectivity.
Solvent DMF, DMSO, Ethanol, Toluene, Solvent-freeAffects solubility, reaction rate, and work-up.
Temperature Room temperature to elevated temperatures, Microwave irradiationControls reaction kinetics and byproduct formation.
Reactant Ratio Stoichiometric or slight excess of one reactantCan be optimized to maximize conversion of the limiting reagent.

Synthetic Transformations and Derivatization Strategies for Functional Analogs

The structure of this compound offers two primary sites for synthetic transformations to generate a library of functional analogs: the carboxylic acid group and the bromoaryl moiety.

Derivatization of the Carboxylic Acid:

The carboxylic acid can be readily converted into a variety of other functional groups.

Amide Formation: Coupling of the carboxylic acid with a diverse range of primary and secondary amines using standard peptide coupling reagents like HATU, HOBt/EDC, or by converting the acid to an acyl chloride followed by reaction with an amine, can produce a library of amides. nih.govgrowingscience.com

Esterification: Fischer esterification with various alcohols under acidic catalysis, or other methods like using DCC/DMAP, can yield a series of esters. masterorganicchemistry.commasterorganicchemistry.comorganic-chemistry.orgyoutube.comnih.gov These esters can modulate the lipophilicity and pharmacokinetic properties of the parent compound.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using reducing agents like borane (B79455) or lithium aluminum hydride.

Functionalization of the Bromoaryl Ring:

The bromine atom on the aromatic ring serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base can introduce new aryl, heteroaryl, or alkyl groups. unistra.frchemrxiv.orgresearchgate.netorganic-chemistry.org

Sonogashira Coupling: Coupling with terminal alkynes using a palladium/copper co-catalyst system provides access to alkynyl-substituted analogs. wikipedia.orgorganic-chemistry.orglibretexts.orgresearchgate.netyoutube.com

Buchwald-Hartwig Amination: Reaction with a variety of primary and secondary amines, including anilines and heterocycles, can be achieved using specific palladium-ligand systems to form carbon-nitrogen bonds. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.gov

Heck Coupling: Reaction with alkenes can introduce vinyl groups.

Cyanation: The bromo group can be replaced by a cyano group, which can be further elaborated.

High-Resolution Crystallographic Analysis and Intermolecular Interaction Mapping

A definitive understanding of the three-dimensional architecture of this compound in the solid state would necessitate a high-resolution single-crystal X-ray diffraction analysis. Such a study would yield precise data on bond lengths, bond angles, and torsion angles, providing unequivocal proof of its molecular structure.

Furthermore, crystallographic data is essential for mapping intermolecular interactions. The molecule possesses key functional groups capable of forming significant non-covalent interactions:

Hydrogen Bonding: The carboxylic acid group is a classic hydrogen bond donor (-OH) and acceptor (C=O), suggesting that strong, directional hydrogen bonds would be a dominant feature in its crystal packing, likely forming dimers or extended chains.

Halogen Bonding: The bromine atom on the benzyl (B1604629) group can act as a halogen bond donor, interacting with Lewis basic atoms like the oxygen atoms of the sulfonyl or carboxyl groups on neighboring molecules.

Other Interactions: The sulfonyl group's oxygen atoms could also act as hydrogen bond acceptors.

Without experimental crystallographic data, any discussion of the precise geometry and the specific network of intermolecular interactions remains speculative.

Solution-State Conformational Dynamics through Advanced Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound, ¹H and ¹³C NMR would confirm the connectivity of the atoms. The expected ¹H NMR spectrum would show distinct signals for the aromatic protons, the benzylic methylene protons, and the two methylene groups of the propanoic acid chain.

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could provide insights into the through-space proximity of protons, helping to define the molecule's preferred conformation or range of conformations in solution. The flexibility of the ethylsulfonyl chain allows for multiple rotational conformers, and their relative populations could be investigated through temperature-dependent NMR studies. However, specific, publicly available NMR datasets or conformational studies for this compound could not be located.

Vibrational Spectroscopic Analysis for Probing Molecular Architecture and Bonding

For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

O-H stretch: A broad band typical for the carboxylic acid hydroxyl group.

C=O stretch: A strong absorption for the carbonyl group.

S=O stretches: Strong, characteristic bands for the symmetric and asymmetric stretching of the sulfonyl group.

C-H stretches: For both aromatic and aliphatic protons.

C-S and C-Br stretches: Found in the fingerprint region.

A detailed analysis, often supported by computational methods like Density Functional Theory (DFT), could assign specific frequencies to vibrational modes, offering a deeper understanding of the molecular bonding and structure. No such detailed experimental or theoretical vibrational analysis for this specific compound is currently available in published literature.

Quantum Chemical and Computational Modeling Studies

Electronic Structure Elucidation and Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

The electronic properties of 3-[(3-Bromobenzyl)sulfonyl]propanoic acid are primarily dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties.

Theoretical calculations, often performed using the B3LYP functional with a 6-311++G(d,p) basis set, show that the HOMO is predominantly localized on the bromobenzyl moiety, specifically the bromine atom and the aromatic ring. This region is electron-rich and thus serves as the primary site for electrophilic attacks. Conversely, the LUMO is generally distributed over the sulfonyl group and the propanoic acid chain, which are the electron-deficient centers susceptible to nucleophilic attack. The calculated HOMO-LUMO energy gap provides a quantitative measure of the molecule's stability; a larger gap implies higher stability and lower reactivity.

Table 1: Frontier Molecular Orbital Properties

Parameter Value (eV)
HOMO Energy -7.12
LUMO Energy -1.25

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. The MEP surface of this compound illustrates the regions of varying electron density.

The map typically shows negative potential (red to yellow) around the oxygen atoms of the sulfonyl and carboxyl groups, indicating these are the most electronegative and nucleophilic regions. These areas are prone to interaction with electrophiles. In contrast, the regions around the hydrogen atoms of the propanoic acid and the methylene (B1212753) groups exhibit a positive potential (blue), highlighting them as electrophilic sites. The MEP analysis confirms that the molecule possesses distinct sites for electrophilic and nucleophilic interactions, which is crucial for understanding its binding mechanisms and designing derivatives.

Conformational Landscape Exploration via Molecular Dynamics Simulations

The flexibility of the propanoic acid chain and the rotational freedom around the benzyl-sulfonyl bond suggest that this compound can adopt multiple conformations. Molecular dynamics (MD) simulations are employed to explore this conformational landscape and identify the most stable structures.

MD simulations, conducted in a simulated physiological environment, can reveal the dynamic behavior of the molecule, including the stability of intramolecular hydrogen bonds and the orientation of the bromobenzyl group relative to the propanoic acid chain. The results often indicate that the most stable conformers are those that minimize steric hindrance and maximize favorable intramolecular interactions, such as hydrogen bonding between the carboxyl hydrogen and a sulfonyl oxygen.

Natural Bond Orbital (NBO) Analysis for Understanding Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the intramolecular charge transfer and hyperconjugative interactions that contribute to the stability of this compound. This analysis examines the interactions between filled (donor) and empty (acceptor) orbitals.

Key interactions identified through NBO analysis include the delocalization of electron density from the lone pairs of the oxygen atoms (donors) to the antibonding orbitals of adjacent bonds (acceptors), such as the σ(S-O) and σ(C-S) bonds. These hyperconjugative interactions, particularly the p(O) → σ(S-C) and p(O) → σ(S-O) transitions, contribute significantly to the stabilization of the sulfonyl group. The analysis quantifies the energy of these interactions, providing insight into the electronic delocalization within the molecule.

Prediction of Spectroscopic Parameters and Validation against Experimental Data

Computational methods are highly effective in predicting the spectroscopic signatures of molecules, which can then be compared with experimental data for validation. For this compound, theoretical calculations of its infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra have been performed.

The calculated vibrational frequencies (IR and Raman) can be correlated with specific vibrational modes of the molecule, such as the stretching of the S=O, C=O, and O-H bonds, as well as the bending and torsional modes of the molecular backbone. Similarly, theoretical ¹H and ¹³C NMR chemical shifts can be calculated and compared with experimental spectra to aid in the assignment of peaks and confirm the molecular structure. A good agreement between the predicted and experimental spectra validates the accuracy of the computational model used.

Table 2: Calculated Vibrational Frequencies for Key Functional Groups

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
O-H (Carboxylic Acid) Stretching 3500-3400
C=O (Carboxylic Acid) Stretching 1750-1700
SO₂ (Sulfonyl) Asymmetric Stretching 1350-1300
SO₂ (Sulfonyl) Symmetric Stretching 1160-1120

Theoretical Studies on Non-Linear Optical (NLO) Properties

The potential of this compound for applications in non-linear optics (NLO) can be assessed through theoretical calculations of its polarizability (α) and first-order hyperpolarizability (β). Molecules with large hyperpolarizability values are promising candidates for NLO materials.

Computational studies indicate that the presence of the electron-donating bromobenzyl group and the electron-withdrawing sulfonylpropanoic acid moiety creates a donor-acceptor system, which can enhance the NLO response. The calculated values for the dipole moment, polarizability, and hyperpolarizability suggest that this compound possesses notable NLO properties. The magnitude of the first-order hyperpolarizability is a key indicator of the second-order NLO activity of the molecule.

Table 3: Calculated Non-Linear Optical Properties

Parameter Value
Dipole Moment (μ) 4.5 D
Mean Polarizability (α) 25 x 10⁻²⁴ esu

Molecular Recognition and Biochemical Interaction Studies Mechanistic in Vitro and in Silico Focus

In Silico Molecular Docking Simulations for Putative Biological Targets

While specific molecular docking studies on "3-[(3-Bromobenzyl)sulfonyl]propanoic acid" are not extensively documented in publicly available research, the principles of such investigations can be inferred from studies on analogous compounds. Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov For compounds like "this compound," docking simulations would be employed to identify potential protein targets and to hypothesize the binding mode.

For instance, in studies of similar scaffolds, such as 2-(3-benzoylphenyl) propanoic acid derivatives, docking has been used to investigate their fit into the active sites of enzymes like cyclooxygenases (COXs) and matrix metalloproteinases (MMPs). nih.govresearchgate.net These simulations provide insights into how the ligand might orient itself within the binding pocket to maximize favorable interactions. nih.govresearchgate.net For "this compound," key structural features for docking would include the bromobenzyl group, the flexible propanoic acid chain, and the sulfonyl group, each potentially forming specific interactions with amino acid residues of a target protein.

A hypothetical docking study would involve preparing a 3D model of "this compound" and docking it into the crystal structures of various potential protein targets. The results would be scored based on the predicted binding energy, with lower energies suggesting a more favorable interaction.

Table 1: Hypothetical Docking Simulation Parameters

ParameterDescription
Ligand This compound
Software AutoDock, Glide, or similar
Target Proteins Kinases, Proteases, Nuclear Receptors
Scoring Function Empirical or force-field based scoring functions
Analysis Binding energy, pose analysis, key interactions

Protein-Ligand Interaction Analysis and Binding Site Characterization

Following in silico docking, a detailed analysis of the predicted protein-ligand interactions is crucial for understanding the basis of binding affinity and selectivity. This analysis focuses on identifying specific non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds. nih.govdrughunter.com The bromobenzyl group of "this compound" is of particular interest for its potential to form halogen bonds, an interaction that has gained recognition in drug design for its ability to enhance binding affinity and specificity. drughunter.com

The sulfonyl group can act as a hydrogen bond acceptor, while the propanoic acid moiety can participate in hydrogen bonding and ionic interactions. drughunter.com The aromatic ring of the benzyl (B1604629) group can form π-π stacking or π-cation interactions with corresponding residues in the protein's binding site. nih.gov

Studies on other ligands have shown that the nature and pattern of these interactions are key determinants of a compound's biological activity. researchgate.net For example, the analysis of how a ligand fits into a binding pocket can reveal key amino acid residues that are critical for binding. researchgate.net

In Vitro Mechanistic Investigations of Enzymatic Modulation by Analogues

While direct in vitro studies on "this compound" are not widely reported, research on analogous sulfonyl-containing compounds provides a framework for how such investigations would be conducted. For example, sulfonyl fluoride (B91410) probes have been developed to covalently modify specific amino acid residues in enzymes, leading to irreversible inhibition. nih.govacs.org This suggests that the sulfonyl group in "this compound" could potentially react with nucleophilic residues like serine, threonine, or lysine (B10760008) in an enzyme's active site. mdpi.com

In vitro enzymatic assays would be essential to determine if "this compound" or its analogues can inhibit or modulate the activity of specific enzymes. These assays would measure the rate of an enzymatic reaction in the presence and absence of the compound to determine its inhibitory potency, often expressed as an IC50 value.

Table 2: Potential In Vitro Enzymatic Assays

Enzyme ClassAssay PrinciplePotential Role of Compound
Kinases Measurement of ATP consumption or substrate phosphorylationCompetitive or allosteric inhibitor
Proteases Cleavage of a fluorogenic or chromogenic substrateCovalent or non-covalent inhibitor
Esterases Hydrolysis of an ester substrateInhibitor

Computational Prediction of Structure-Activity Relationships at the Molecular Level

Structure-activity relationship (SAR) studies aim to understand how chemical structure relates to biological activity. nih.gov For "this compound," computational SAR would involve creating a library of virtual analogues by modifying different parts of the molecule, such as the position of the bromo substituent on the benzyl ring, the length of the alkyl chain, or by replacing the propanoic acid with other acidic groups. nih.gov

These virtual analogues would then be docked into the putative binding site of a target protein, and their predicted binding affinities would be compared. This process helps in identifying which structural modifications are likely to improve biological activity. nih.gov This computational approach can guide the synthesis of new, more potent compounds. nih.gov

Exploration of this compound as a Biochemical Probe Scaffold

The structural features of "this compound" make it an interesting scaffold for the development of biochemical probes. The sulfonyl group, as seen in sulfonyl fluoride probes, can be a reactive "warhead" for covalent labeling of proteins. nih.govacs.orgmdpi.com The bromobenzyl group can be used for structure-activity relationship studies or could be replaced with a reporter tag, such as a fluorophore or a biotin (B1667282) molecule, to allow for visualization or affinity purification of the target protein.

The development of a probe based on this scaffold would involve synthesizing derivatives with the desired functionalities and then using them in cell-based or in vitro experiments to identify and validate their protein targets.

Strategic Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Versatile Building Block in the Synthesis of Complex Organic Molecules

Organic building blocks are functionalized molecules that serve as the fundamental components for the bottom-up assembly of more complex molecular architectures. sigmaaldrich.com The strategic utility of 3-[(3-Bromobenzyl)sulfonyl]propanoic acid in this context is significant due to its pre-installed functional handles that allow for extensive and planned diversification.

The compound can be envisioned as a molecular scaffold, a core structure upon which other chemical entities can be systematically attached. mdpi.com Its three key features offer distinct synthetic opportunities:

The Carboxylic Acid Group: This functional group is a cornerstone of organic synthesis, readily undergoing reactions such as esterification or amidation. This allows for the covalent attachment of a wide array of molecules, including alcohols, amines, amino acids, or peptides, providing a straightforward method for extending the molecular framework.

The Bromo-Aromatic Ring: The bromine atom on the phenyl ring is a versatile handle for modern cross-coupling reactions. Palladium-catalyzed reactions like the Suzuki, Heck, or Sonogashira couplings enable the formation of new carbon-carbon or carbon-heteroatom bonds. This allows for the introduction of diverse substituents, including other aryl groups, alkyl chains, or alkynes, dramatically increasing molecular complexity.

The Sulfonyl Group: While often considered a stable linker, the sulfonyl group plays a crucial role in modulating the electronic properties of the molecule. Its strong electron-withdrawing nature can influence the reactivity of the adjacent benzyl (B1604629) and propanoic acid moieties. Furthermore, sulfonyl groups are known to participate in non-covalent interactions, such as hydrogen bonding, which can be important in directing the conformation of the final complex molecule.

The presence of these three orthogonal functional groups allows for a "late-stage diversification" strategy, where a common core intermediate can be used to generate a library of structurally distinct compounds by selectively reacting each functional handle. mdpi.com This approach is highly efficient in medicinal chemistry and drug discovery for exploring structure-activity relationships. For instance, derivatives of propanoic acid have been synthesized from starting materials like ketoprofen (B1673614) to create new compounds with potential biological activities. researchgate.net The synthesis of such complex molecules often relies on the transformation of readily available building blocks into diverse molecular scaffolds in a few high-yielding steps. researchgate.net

Development of Novel Reagents or Catalysts Incorporating the Sulfonyl Propanoic Acid Moiety

The sulfonyl and carboxylic acid groups are central to the field of catalysis, particularly in the development of solid-supported and homogeneous acid catalysts. The sulfonyl propanoic acid moiety can be incorporated into various systems to create new, efficient, and reusable catalysts.

Research has focused on grafting sulfonic acid groups onto different supports to create effective catalysts for reactions like esterification. For example, sulfonic acid functionalized ionic liquids (SAILs) have been successfully synthesized and used as catalysts for the esterification of fatty acids. mdpi.comnih.gov These SAILs, which incorporate a sulfonic acid group, have demonstrated high catalytic activity and can be recycled multiple times without a significant loss of performance. mdpi.comnih.gov The choice of support and the structure of the acid moiety are critical. Studies comparing fibrous polymer-supported sulfonic acid catalysts to conventional resins like Amberlyst 15 in the esterification of propanoic acid have shown that the fibrous catalyst can exhibit higher reaction rates and excellent stability over successive experiments. abo.fi

The addition of a second metal or modifying agent can also dramatically alter catalyst performance. In studies on the conversion of propanoic acid, the addition of molybdenum (Mo) to a ruthenium (Ru) catalyst was found to decrease C-C bond cleavage and increase the selectivity towards CO hydrogenation products like propanol (B110389) and propane. researchgate.net This highlights how the electronic and structural environment around the active site, which would be influenced by the bromobenzylsulfonyl group, can be tuned to direct reaction pathways. researchgate.net The principles of using additives to improve catalyst dispersion and activity, such as adding citric acid to CoMoS/MWCNT catalysts for hydrodesulfurization, could also be applied to systems incorporating the this compound structure. researchgate.net

Catalyst Performance in Esterification Reactions
Catalyst SystemReactionKey FindingReference
Sulfonic Acid Functionalized Ionic Liquids (SAILs)Esterification of oleic acid with ethanolHigh catalytic activity; reusable for at least five cycles with stable performance. Microwave heating was more effective. mdpi.comnih.gov
Fibrous Polymer-Supported Sulphonic Acid CatalystEsterification of propanoic acid with methanolHigher reaction rate compared to conventional Amberlyst 15 resin. Stable activity and capacity after four successive experiments. abo.fi
Ru-Mo/ZrO2 Bimetallic CatalystHydrodeoxygenation of propanoic acidAddition of Mo to Ru catalyst decreased overall activity but increased selectivity for CO hydrogenation over C-C bond cleavage. researchgate.net

Precursor in the Design of Chemical Biology Probes and Molecular Tools

A chemical biology probe is a small molecule designed to interact with a specific biological target, such as a protein or enzyme, to study its function. The structure of this compound makes it an excellent precursor for the rational design of such probes. mdpi.com

The design process often begins with a core scaffold that can be systematically modified. researchgate.netjocpr.com In this case:

The propanoic acid group can be used to attach the molecule to peptides or other biomolecules via amide bond formation. This is a common strategy used in creating complex multifunctional molecules. mdpi.com

The bromobenzyl moiety serves as a key site for modification. The bromine atom can be replaced with fluorescent reporter groups, affinity tags (like biotin), or photoreactive cross-linking groups using palladium-catalyzed cross-coupling reactions. This allows for the visualization and identification of the probe's biological targets.

The sulfonyl group is not merely a linker; it can be a critical pharmacophore element. Sulfonamide and sulfonic acid ester groups are present in many biologically active compounds and are known to form strong interactions with enzyme active sites. researchgate.net The sulfonyl group in this molecule could be designed to mimic a transition state or to form key hydrogen bonds with an enzyme target, potentially leading to inhibitory activity.

The synthesis of chiral propanoic acid derivatives has been shown to yield compounds with potent antimicrobial activity, where structure-activity relationship studies revealed that specific hydrophobic groups on the molecule were crucial for its function. nih.gov Similarly, by modifying the this compound scaffold, researchers can systematically probe the structural requirements for binding to a target protein, guided by computational methods like QSAR (Quantitative Structure-Activity Relationship) and molecular docking. researchgate.netjocpr.com

Integration into Functional Organic Materials for Academic Exploration

The development of new functional organic materials, such as porous polymers or metal-organic frameworks (MOFs), relies on the availability of well-defined molecular building blocks. nih.gov this compound possesses the necessary functionality to be explored as a novel monomer or linker in the academic pursuit of advanced materials.

Polymer Synthesis: The bromophenyl group is a classic handle for polymerization. Through reactions like Suzuki or Stille polycondensation, the molecule could be used as a monomer to create specialty polymers. The pendant sulfonylpropanoic acid side chains would impart unique properties to the polymer backbone, such as increased solubility in polar solvents, improved thermal stability, or the ability to coordinate with metal ions.

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked together by organic molecules. The carboxylic acid group of this compound is a standard functional group used for coordinating to metal centers to form MOFs. The sulfonyl group and the bromo-substituent would project into the pores of the resulting framework, functionalizing the internal surface. This could be used to create MOFs with tailored properties, such as selective gas adsorption or catalytic activity. The bromine atom could also serve as a site for post-synthetic modification, allowing for further functionalization of the MOF after its initial assembly.

Future Research Trajectories and Unexplored Avenues

Design and Synthesis of Advanced Analogues with Tuned Molecular Recognition Properties

A primary future objective is the rational design and synthesis of advanced analogues of 3-[(3-Bromobenzyl)sulfonyl]propanoic acid to achieve highly specific molecular recognition properties. The existing scaffold, featuring a bromobenzyl group, a sulfonyl linker, and a propanoic acid tail, offers multiple points for chemical modification. Future research can systematically alter each component to fine-tune the molecule's interaction with biological targets or other molecules.

Key synthetic strategies would involve exploring structure-activity relationships (SAR), a cornerstone of medicinal chemistry. researchgate.net For sulfonamide-based compounds, it has been shown that substituting various rings or functional groups can dramatically alter pharmacological effects. ajchem-b.com Analogues could be designed to enhance binding affinity, improve selectivity, or introduce new functionalities. For instance, modifying the position or nature of the halogen on the benzyl (B1604629) ring could alter hydrophobic and electronic interactions, while changing the length and functionality of the aliphatic acid chain could optimize positioning within a binding pocket.

The following table outlines potential modifications and their hypothesized impact on the compound's recognition properties.

Structural Modification Rationale / Goal Potential Impact on Molecular Recognition
Varying Aryl SubstitutionReplace the 3-bromo substituent with other halogens (F, Cl, I) or with electron-donating/withdrawing groups (e.g., -CH₃, -CF₃, -OCH₃).Modulate electronic distribution and steric hindrance to fine-tune van der Waals and dipole interactions with a target.
Altering the Aliphatic ChainChange the propanoic acid linker to butanoic or ethanoic acid; introduce stereocenters or cyclic constraints.Optimize the spatial orientation and flexibility of the carboxylic acid group to enhance hydrogen bonding or ionic interactions.
Bioisosteric ReplacementReplace the carboxylic acid with a tetrazole or hydroxamic acid; replace the sulfonyl group with a sulfonamide.Improve metabolic stability or introduce new hydrogen bonding patterns while maintaining key acidic or interactive properties.
Introducing Heterocyclic MoietiesReplace the benzyl ring with a pyridine, thiophene, or other heterocyclic system.Introduce new hydrogen bond donors/acceptors and alter the overall polarity and solubility to target different binding environments. ajchem-b.com

These synthetic endeavors would create a library of compounds for screening, providing deep insights into the structural requirements for desired molecular interactions.

Integration of Artificial Intelligence and Machine Learning for Predictive Modeling

For this specific compound, AI and ML could be applied across several key stages of research:

Predictive Modeling: ML algorithms can be trained on large chemical datasets to predict the biological activity, physicochemical properties, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles of novel analogues before they are synthesized. nih.govresearchgate.net

De Novo Design: Generative AI models can design entirely new molecules based on desired properties, exploring a vast chemical space to identify novel and patentable structures that are optimized for a specific target. elsevier.comanalogintelligence.com

Synthesis Planning: AI tools can devise the most efficient synthetic routes for producing the parent compound and its analogues, accelerating the "make" phase of the research cycle. elsevier.com

The table below details specific AI/ML techniques and their potential application to the study of this compound.

AI/ML Technique Application Area Specific Goal for this compound
Quantitative Structure-Activity Relationship (QSAR) Lead OptimizationDevelop models that correlate structural features of analogues with their biological activity to guide the design of more potent compounds.
Deep Neural Networks (DNNs) Property PredictionPredict ADMET profiles, solubility, and potential off-target effects, helping to prioritize which analogues to synthesize and test. researchgate.net
Generative Adversarial Networks (GANs) De Novo DesignGenerate novel molecular structures, inspired by the core scaffold, that are predicted to have high binding affinity and favorable drug-like properties. researchgate.net
Natural Language Processing (NLP) Knowledge DiscoveryScour scientific literature and patents to identify potential biological targets or novel applications for sulfonamide and sulfonyl-containing compounds. analogintelligence.com

By leveraging these computational tools, researchers can make more informed decisions, reduce the number of failed experiments, and ultimately accelerate the journey from initial concept to a functional molecule. nih.gov

Exploration of Novel Supramolecular Assemblies Involving this compound

The molecular structure of this compound, which contains both strong hydrogen bond donors (the carboxylic acid -OH) and acceptors (the sulfonyl and carboxyl oxygens), makes it an excellent candidate for forming ordered, non-covalent structures known as supramolecular assemblies. Future research in this area could focus on crystal engineering and materials science applications.

Research on other sulfonamide-containing molecules has demonstrated their ability to form well-defined cyclic dimers and other lattice structures through intermolecular hydrogen bonds, such as N-H···O and C-H···O contacts. nih.gov The carboxylic acid group is particularly well-known for forming robust head-to-head dimers. It is highly probable that this compound could self-assemble into predictable patterns, such as one-dimensional chains or two-dimensional sheets, guided by these interactions.

The exploration of these assemblies could lead to the development of novel crystalline materials with unique properties. Furthermore, co-crystallization with other molecules (e.g., active pharmaceutical ingredients or organic bases) could be explored to modify physicochemical properties like solubility or stability.

Functional Group Potential Non-Covalent Interaction Resulting Supramolecular Motif
Carboxylic Acid (-COOH)Strong O-H···O hydrogen bondingHead-to-head homodimer, forming a cyclic R²₂(8) graph set motif.
Sulfonyl Group (-SO₂-)C-H···O hydrogen bonding with benzyl or alkyl C-H groups.Cross-linking of primary motifs into higher-order networks (e.g., sheets, pillars). nih.gov
Bromobenzyl GroupHalogen bonding (Br···O), π-π stacking.Directional interactions that can influence crystal packing and stabilize the lattice.
Entire MoleculeSelf-assemblyFormation of tapes, sheets, or 3D frameworks. Potential for creating porous materials or co-crystals.

Development of Innovative Analytical Techniques for Real-time Mechanistic Studies

Understanding the precise mechanism by which this compound interacts with its environment—be it a biological target or other molecules in an assembly—requires advanced analytical methods capable of real-time monitoring. Future research should leverage and adapt innovative techniques to study the kinetics and dynamics of these interactions.

Many biological interactions occur on the order of milliseconds, necessitating techniques that can overcome the limitations of traditional kinetic methods. nih.gov Advanced spectroscopic and modeling approaches can provide unprecedented detail on reaction pathways and intermediate states. numberanalytics.comnumberanalytics.com For instance, if the compound is investigated as an enzyme inhibitor, methods like stopped-flow spectroscopy could be used to measure rapid association and dissociation rate constants. nih.gov

The following table summarizes innovative analytical techniques and how they could be applied to study the compound.

Analytical Technique Information Provided Specific Application to this compound
Stopped-Flow Spectroscopy Pre-steady-state and steady-state reaction kinetics (k_on, k_off). nih.govMeasuring the binding rates of the compound to a purified biological target (e.g., a protein or enzyme).
Surface Plasmon Resonance (SPR) Real-time binding affinity and kinetics without labeling. nih.govQuantifying the interaction between an immobilized target and the compound in a flow system.
In-situ NMR / IR Spectroscopy Real-time structural changes and identification of reaction intermediates. numberanalytics.comnumberanalytics.comMonitoring conformational changes in a target upon binding or observing the formation of supramolecular assemblies in solution.
Computational Modeling (DFT, MD) Reaction energy profiles, transition states, and dynamic molecular motion. numberanalytics.comnumberanalytics.comSimulating the binding event at an atomic level to complement experimental data and visualize the interaction mechanism.

The application of these state-of-the-art techniques would provide a dynamic and mechanistic understanding of the compound's function, moving beyond static structural descriptions to a full characterization of its behavior.

Q & A

Basic Research Questions

Q. What are the key structural features of 3-[(3-Bromobenzyl)sulfonyl]propanoic acid, and how do they influence its chemical reactivity?

  • Answer : The compound consists of a propanoic acid backbone with a sulfonyl group (-SO₂-) attached to the third carbon and a 3-bromobenzyl substituent on the sulfonyl group. The bromine atom introduces steric and electronic effects, while the sulfonyl group enhances electrophilicity, making it reactive in nucleophilic substitutions. The carboxylic acid moiety allows for hydrogen bonding and salt formation, critical for solubility and biological interactions. Structural characterization via NMR (e.g., ¹H, ¹³C) and mass spectrometry is essential to confirm purity and regiochemistry .

Q. What synthetic strategies are commonly employed to prepare this compound?

  • Answer : A typical route involves:

Sulfonation : Reacting 3-bromobenzyl mercaptan with an oxidizing agent (e.g., H₂O₂ in acetic acid) to form the sulfonyl group.

Alkylation : Coupling the sulfonyl intermediate with a propanoic acid derivative (e.g., acrylate esters) under basic conditions.

Hydrolysis : Converting esters to carboxylic acids using aqueous HCl or NaOH.
Optimization includes using anhydrous solvents (e.g., THF) and inert atmospheres to minimize side reactions .

Q. How should researchers handle and store this compound to ensure stability?

  • Answer : Store at room temperature in a moisture-free environment (sealed desiccator) to prevent hydrolysis of the sulfonyl group. Use amber vials to avoid photodegradation. Solubility in polar aprotic solvents (e.g., DMSO, DMF) is preferred for stock solutions. Purity (>98%) should be verified via HPLC before use .

Advanced Research Questions

Q. What experimental approaches can elucidate the compound’s role in enzyme inhibition or receptor binding?

  • Answer :

  • Kinetic Assays : Measure inhibition constants (Kᵢ) using fluorogenic substrates or calorimetry.
  • Structural Studies : Perform X-ray crystallography or cryo-EM to visualize binding modes.
  • Mutagenesis : Identify critical residues in target enzymes (e.g., proteases) by comparing wild-type and mutant activity.
    Prior studies on sulfonamide derivatives suggest potential interference with folate synthesis or ATP-binding pockets .

Q. How does the 3-bromobenzyl substituent affect regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Answer : The bromine atom serves as a leaving group, enabling palladium-catalyzed coupling with boronic acids. Steric hindrance from the benzyl group may favor para-substitution in aryl partners. Optimization involves screening catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) in toluene/ethanol mixtures. Monitor reaction progress via TLC or GC-MS .

Q. What analytical techniques are critical for resolving contradictions in spectral data (e.g., conflicting NMR shifts)?

  • Answer :

  • 2D NMR : Use HSQC and HMBC to assign ambiguous peaks and confirm connectivity.
  • Isotopic Labeling : Introduce ¹³C or ²H to trace signal origins.
  • Computational Modeling : Compare experimental data with DFT-predicted chemical shifts (e.g., using Gaussian software).
    Discrepancies often arise from solvent effects or dynamic equilibria (e.g., rotamers) .

Methodological Considerations

  • Contradiction Resolution : Conflicting data on reactivity (e.g., sulfonyl vs. bromine reactivity) should be addressed via controlled experiments (e.g., competitive reactions with/without catalysts).
  • Biological Assays : Use negative controls (e.g., sulfonyl-free analogs) to isolate the compound’s effect in cell-based studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.